N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine
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Overview
Description
N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C11H18N6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-trione, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N4,N4-dimethylpyrimidine-2,4,6-triamine
- N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,6-triamine
Uniqueness
N4-cyclopentyl-N2,6-dimethylpyrimidine-2,4,5-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1184919-47-8 |
---|---|
Molecular Formula |
C11H19N5 |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-N-cyclopentyl-2-N,6-dimethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C11H19N5/c1-7-9(12)10(16-11(13-2)14-7)15-8-5-3-4-6-8/h8H,3-6,12H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
LNPMWJQHHWBBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC)NC2CCCC2)N |
Origin of Product |
United States |
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